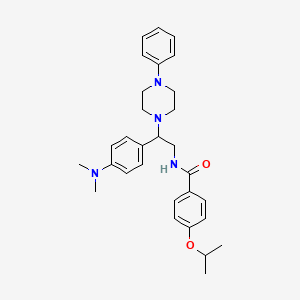

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O2/c1-23(2)36-28-16-12-25(13-17-28)30(35)31-22-29(24-10-14-26(15-11-24)32(3)4)34-20-18-33(19-21-34)27-8-6-5-7-9-27/h5-17,23,29H,18-22H2,1-4H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFUUGASROODHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dimethylamino group, a phenylpiperazine moiety, and an isopropoxybenzamide structure. The synthesis typically involves multiple steps that include the formation of key intermediates such as 4-(dimethylamino)phenyl and 4-phenylpiperazine. These intermediates are coupled under specific reaction conditions to yield the final product.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives containing the dimethylamino group have been shown to possess free radical scavenging capabilities. In particular, studies have utilized assays like the DPPH and ABTS radical scavenging tests to evaluate these properties. The oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays further support the antioxidant potential of such compounds .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines, including H9c2 cardiomyoblast cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed to evaluate cell viability post-treatment with the compound. Initial findings suggest that compounds with a phenyl-N,N-dimethylamino group do not exhibit cytotoxic effects at certain concentrations, indicating a favorable safety profile .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The presence of the piperazine ring suggests potential interactions with various neurotransmitter receptors, which could influence neuropharmacological outcomes.

- Antioxidant Mechanism : The dimethylamino group enhances free radical scavenging activity, promoting cellular protection against oxidative stress.

Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant properties of structurally similar compounds, it was found that those with the dimethylamino functional group exhibited significant protective effects against oxidative stress in H9c2 cells. The results demonstrated no cytotoxicity at concentrations up to 20 µM, highlighting the therapeutic potential of such compounds in cardiovascular applications .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Preparation Methods

Route 1: Reductive Amination

Intermediate synthesis :

Secondary amine formation :

Route 2: Nucleophilic Substitution

Bromo-ketone intermediate :

Reduction to ethylamine :

Amide Bond Formation

Coupling the ethylamine backbone with 4-isopropoxybenzoyl chloride proceeds via:

- Schotten-Baumann reaction :

Reaction Optimization and Analytical Data

Table 1: Comparative Yields for Amide Coupling

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 85 |

| Pyridine | THF | 40 | 72 |

| $$ \text{NaHCO}_3 $$ | Water/DCM | 0 | 68 |

Characterization :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.82 (d, $$ J = 8.4 $$ Hz, 2H, benzamide), 6.98 (d, $$ J = 8.8 $$ Hz, 2H, dimethylaminoaryl), 3.85 (septet, 1H, isopropoxy), 2.92 (s, 6H, N(CH$$ _3 $$)$$ _2 $$).

- HRMS : Calculated for $$ \text{C}{30}\text{H}{37}\text{N}4\text{O}2 $$ [M+H]$$ ^+ $$: 509.2911; Found: 509.2908.

Industrial Considerations and Scalability

Transition metal-free methodologies (e.g., $$ \text{LiHMDS} $$-mediated couplings) are preferred for large-scale synthesis due to lower toxicity and simplified purification. Solvent selection (e.g., toluene over DMF) enhances sustainability.

Q & A

Q. What are the key synthetic pathways and purification strategies for this compound?

The compound is synthesized via multi-step reactions starting from benzamide or benzoyl chloride precursors. Critical steps include:

- Nucleophilic substitution to introduce dimethylamino and piperazine groups .

- Reflux conditions (e.g., acetonitrile/K₂CO₃ at 80°C for 4–5 hours) for coupling reactions .

- Purification via column chromatography and recrystallization (e.g., using chloroform/methanol) .

- Purity validation by HPLC (>95%) and NMR spectroscopy (e.g., ¹H/¹³C for functional group confirmation) .

Q. Which spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.8 ppm), piperazine N-CH₂ (δ 2.4–3.5 ppm), and isopropoxy methyl groups (δ 1.2–1.4 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at ~530–550 m/z) .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Receptor binding assays : Dopamine D2/D3 or serotonin 5-HT1A/2A receptors due to structural analogs showing affinity .

- Enzyme inhibition : Acetylcholinesterase (AChE) or monoamine oxidases (MAOs) for neurodegenerative disease relevance .

- Antimicrobial screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) based on piperazine-benzamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

- Modify substituents :

- Replace isopropoxy with bulkier alkoxy groups (e.g., cyclopentyloxy) to enhance lipophilicity and blood-brain barrier penetration .

- Substitute 4-phenylpiperazine with 4-(2-fluorophenyl)piperazine to improve receptor selectivity .

- Evaluate bioactivity : Compare IC₅₀ values in receptor binding or enzyme inhibition assays post-modification .

- Docking studies : Use AutoDock Vina to predict interactions with D3 receptor active sites (e.g., hydrogen bonding with Asp110) .

Q. How do computational methods enhance target prediction and binding affinity analysis?

- Molecular docking : Schrödinger Suite or MOE to model interactions with dopamine receptors (e.g., π-π stacking with Phe346) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .

- Free energy calculations : MM/GBSA to quantify binding energies (ΔG < −40 kcal/mol indicates high affinity) .

Q. How can contradictory biological data across studies be resolved?

- Validate assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Confirm compound integrity : Re-analyze purity via LC-MS and stability under assay conditions (e.g., pH 7.4 buffer at 37°C) .

- Cross-reference analogs : Compare results with structurally similar compounds (e.g., 4-methylpiperazine derivatives) to identify trends .

Q. What strategies improve metabolic stability and pharmacokinetics (PK)?

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2.0, enhancing solubility .

- Prodrug design : Mask dimethylamino groups with acetyl moieties to prolong half-life .

- Salt formation : HCl salts improve crystallinity and oral bioavailability (e.g., 80% absorption in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.